

Quantitative Binding Affinity (K_i) of Perphenazine

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Compound Focus: Perphenazine

CAS No.: 58-39-9

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The table below summarizes the available equilibrium dissociation constant (K_i) values for **perphenazine**, which represent its binding affinity to various receptor targets. A lower K_i value indicates a higher binding affinity.

Receptor Target	K _i Value (nM)	Experimental Notes
Dopamine D2	0.56 [1]	Measured in binding assays.
Dopamine D3	0.43 [1]	Measured in binding assays.
Dopamine D4	28.5 [1]	Measured in binding assays.
5-HT2A	5.6 - 6 [1] [2]	Measured in binding assays.
D1/D2 dopamine receptors	Antagonist [2]	Characterized functionally; specific K _i for D1 not quantified in sources.

These data confirm that **perphenazine** is a **high-potency antagonist at D2 and D3 receptors**, with significantly lower affinity for the D4 and 5-HT2A receptors [1] [2]. The search results do not provide a specific K_i value for the D1 receptor, though it is recognized as a functional antagonist at "D1/D2 dopamine receptors" [2].

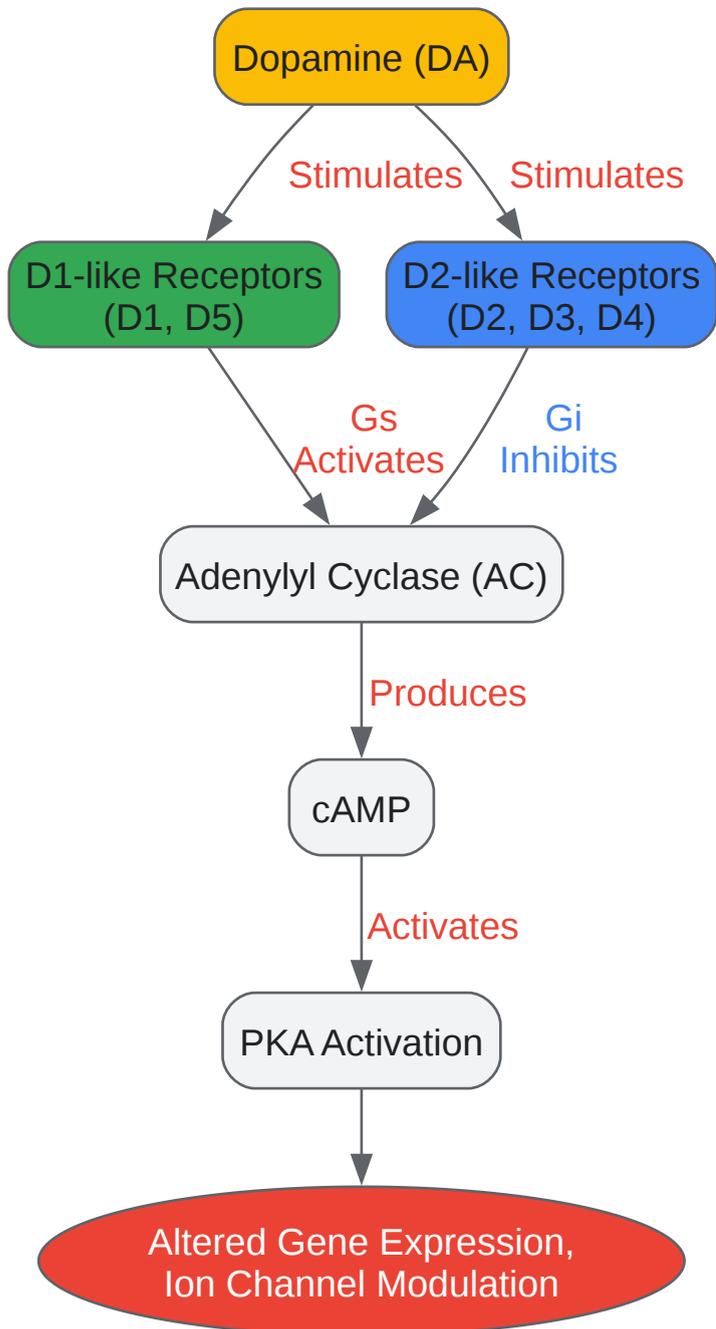
Experimental Evidence & Research Applications

Beyond binding affinity, research provides context on how **perphenazine**'s mechanism is studied in various models.

- **In Vivo Functional Study:** One study investigated the effects of **perphenazine** on morphine analgesia and tolerance in rats. The experimental protocol involved inducing morphine tolerance by administering morphine (50 mg/kg, s.c.) once daily for 3 days. On the test day, **perphenazine** (1, 5, and 10 mg/kg, i.p.) was administered alongside a test dose of morphine (5 mg/kg, s.c.). Analgesia was evaluated using the tail-flick and hot-plate tests at 30-minute intervals. The study concluded that **perphenazine**, likely through D2 receptor antagonism, could suppress morphine tolerance and increase morphine analgesia [3] [4].
- **In Vitro Cell Research:** **Perphenazine** has been studied for its off-target effects on cell viability. In one protocol, human dopaminergic SH-SY5Y cells were plated on 96-well plates and treated with **perphenazine** at concentrations ranging from 10-100 μM for 48 hours. Cell viability was then assessed using an MTS assay, with an EC50 value of 2.76 μM reported for the loss of cell viability in melanocytes [2].

Dopamine Receptor Signaling Pathway Context

To understand **perphenazine**'s action, it's helpful to see the signaling pathways it modulates. The diagram below illustrates the core dopamine receptor signaling cascades.



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D1-like receptors stimulate cAMP production, while D2-like receptors inhibit it. **Perphenazine** acts as an antagonist at these receptors, blocking dopamine-mediated signaling [5] [6].

Key Insights for Researchers

- **Primary Action:** **Perphenazine** is a typical antipsychotic whose primary therapeutic action is achieved through **potent blockade of postsynaptic D2 receptors** in the mesolimbic dopamine pathway [6] [7].
- **Receptor Profile:** Its high affinity for D2 and D3 receptors, coupled with moderate affinity for 5-HT_{2A} receptors, places it in a category that shares properties with both typical and some atypical antipsychotics [1] [7].
- **Research Considerations:** Be mindful of off-target effects. **Perphenazine** also binds to alpha-1A adrenergic receptors and histamine H1 receptors, which can contribute to side effects like orthostatic hypotension and sedation [1] [2]. This underscores the importance of including appropriate controls in experimental design.

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